![molecular formula C33H41P B12884143 dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky structure, which can influence the steric and electronic properties of the catalytic center it coordinates with.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving this ligand.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the nature of the substituents and the metal center involved in the reaction.
科学研究应用
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The ligand is used in the production of fine chemicals and materials.
作用机制
The mechanism by which dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane exerts its effects involves coordination to a metal center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The bulky nature of the ligand can influence the selectivity and activity of the catalytic process.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which can influence the reactivity and selectivity of the catalytic processes it is involved in. The presence of the trimethyl and phenyl groups provides additional steric hindrance, which can be advantageous in certain catalytic applications.
属性
分子式 |
C33H41P |
|---|---|
分子量 |
468.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C33H41P/c1-24-23-25(2)33(26(3)32(24)27-15-7-4-8-16-27)30-21-13-14-22-31(30)34(28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4,7-8,13-16,21-23,28-29H,5-6,9-12,17-20H2,1-3H3 |
InChI 键 |
CIOCZYVSIDAHDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


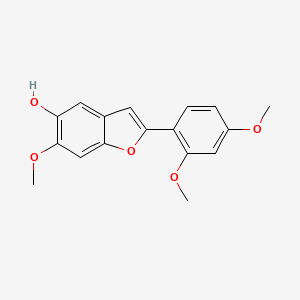

![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)

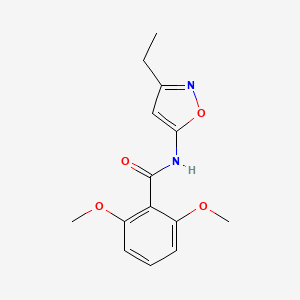
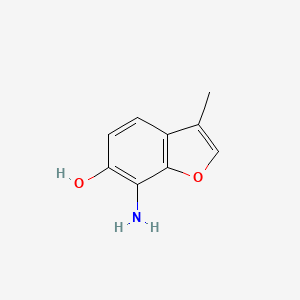
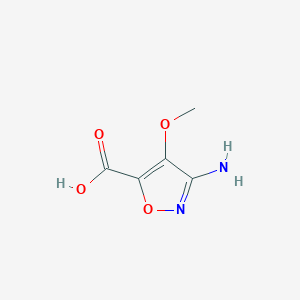
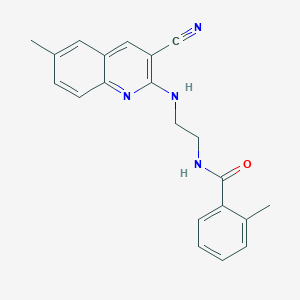

![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

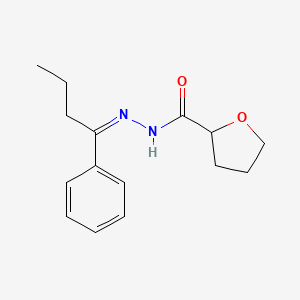
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
